molecular formula C24H30N2O7 B15041994 Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15041994
M. Wt: 458.5 g/mol
InChI Key: CUZSMXFQCPEZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core substituted with a nitro-aromatic ring and a propyl ester group. The molecule’s structural complexity arises from its fused bicyclic system, electron-withdrawing nitro group, and electron-donating methoxy substituents. Such derivatives are typically synthesized via Hantzsch-like multicomponent reactions, enabling modular functionalization of the quinoline scaffold.

Properties

Molecular Formula

C24H30N2O7

Molecular Weight

458.5 g/mol

IUPAC Name

propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H30N2O7/c1-7-8-33-23(28)20-13(2)25-15-11-24(3,4)12-17(27)22(15)21(20)14-9-18(31-5)19(32-6)10-16(14)26(29)30/h9-10,21,25H,7-8,11-12H2,1-6H3

InChI Key

CUZSMXFQCPEZEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification.

    Condensation: The 4,5-dimethoxy-2-nitrobenzaldehyde is condensed with a suitable amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst to form the hexahydroquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Compounds with diverse functional groups enhancing the compound’s versatility.

Scientific Research Applications

Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Ester Group Aromatic Ring Substituents Notable Features
Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propyl 4,5-dimethoxy, 2-nitro Electron-withdrawing nitro enhances reactivity
Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Benzyl 2-hydroxy, 3,5-dinitro Increased acidity due to phenolic -OH; steric hindrance from dinitro groups
Cyclohexyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 2,5-dimethoxy Enhanced lipophilicity from cyclohexyl; electron-rich aromatic system

Physicochemical and Functional Implications

Ester Group Influence: The propyl ester in the target compound likely offers intermediate lipophilicity compared to the benzyl (higher logP due to aromaticity) and cyclohexyl (bulkier, more hydrophobic) variants. This impacts solubility and membrane permeability.

Aromatic Substituent Effects :

  • The 4,5-dimethoxy-2-nitro substitution in the target compound balances electron donation (methoxy) and withdrawal (nitro), influencing redox behavior and binding affinity.
  • 3,5-dinitro groups in the benzyl analog introduce strong electron withdrawal, possibly enhancing electrophilic reactivity but reducing stability under basic conditions .
  • 2,5-dimethoxy groups in the cyclohexyl derivative create an electron-donating environment, favoring interactions with electron-deficient targets .

Q & A

Basic Question: What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

Answer:
The compound is synthesized via a modified Hantzsch dihydropyridine synthesis, typically involving a one-pot multicomponent reaction. Key steps include:

  • Reactants: Ethyl/methyl acetoacetate, ammonium acetate, aldehydes (e.g., substituted nitroaromatic aldehydes), and β-keto esters.
  • Catalysts: Acetic acid or Lewis acids (e.g., FeCl₃) under reflux in ethanol or methanol .
  • Critical Parameters: Reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of nitro-substituted aldehydes to β-keto esters.
    Reproducibility Tips: Monitor reaction progress via TLC, ensure anhydrous conditions, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced Question: How can enantiomeric purity be ensured during synthesis, and what analytical techniques resolve stereochemical ambiguities?

Answer:
Enantiomeric purity requires chiral catalysts (e.g., BINOL-derived catalysts) or resolution via chiral HPLC. Structural confirmation involves:

  • X-ray Crystallography: Determines absolute configuration (e.g., torsion angles of the nitro and methoxy groups) .
  • Vibrational Circular Dichroism (VCD): Validates solution-phase conformation.
  • NMR NOE Experiments: Maps spatial proximity of substituents (e.g., methoxy protons to adjacent methyl groups) .

Basic Question: What spectroscopic methods are used for structural characterization, and how are key functional groups identified?

Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.
  • ¹H/¹³C NMR: Assigns methoxy (-OCH₃, δ ~3.8 ppm), methyl groups (δ ~1.2–2.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question: How do computational methods (e.g., DFT) complement experimental data in predicting reactivity or biological activity?

Answer:
Density Functional Theory (DFT) calculations:

  • Predict electronic properties (HOMO-LUMO gaps) influencing redox behavior.
  • Model hydrogen-bonding interactions with biological targets (e.g., enzyme active sites).
  • Validate crystallographic data by comparing calculated vs. experimental bond lengths/angles (e.g., C14–O2 bond at 1.21 Å) .

Basic Question: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Spectrophotometric assays for COX-2 or lipoxygenase activity (IC₅₀ determination) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Question: How can conflicting bioactivity data between studies be systematically addressed?

Answer:
Contradictions often arise from structural variations (e.g., nitro vs. chloro substituents) or assay conditions:

  • Structural-Activity Relationships (SAR): Compare substituent effects (e.g., 4,5-dimethoxy vs. 3-hydroxy groups) on target binding .
  • Assay Standardization: Use positive controls (e.g., diclofenac for COX-2 assays) and replicate under identical pH/temperature conditions .
  • Meta-Analysis: Pool data from analogs (e.g., ethyl vs. propyl esters) to identify trends .

Basic Question: What crystallographic data are available, and how do they inform molecular conformation?

Answer:
Single-crystal X-ray diffraction reveals:

  • Bond Angles: O2–C14–O3 at 121.58°, indicating ester group planarity .
  • Packing Interactions: π-π stacking between aromatic rings and hydrogen bonds (e.g., C=O∙∙∙H–N) stabilizing the hexahydroquinoline core .
    Table 1: Key Crystallographic Parameters
ParameterValue
Space GroupP 1
Unit Cell (Å)a=8.21, b=10.34
R-factor0.052

Advanced Question: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (1–2 hours vs. 24 hours) and improves yield (85% vs. 65%) .
  • Flow Chemistry: Enhances heat/mass transfer for nitro group reduction steps.
  • Byproduct Mitigation: Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted aldehydes .

Basic Question: How is stability assessed under varying storage conditions, and what degradation products are observed?

Answer:

  • Accelerated Stability Studies: Expose to 40°C/75% RH for 6 months. Monitor via HPLC for:
    • Hydrolysis: Ester cleavage to carboxylic acid.
    • Nitro Reduction: Formation of amine derivatives in reducing environments .
  • Light Sensitivity: Store in amber vials; UV irradiation leads to nitro-to-nitrito isomerization .

Advanced Question: How do substituent modifications (e.g., methoxy vs. nitro groups) impact electronic properties and bioactivity?

Answer:

  • Electron-Withdrawing Groups (NO₂): Increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2 IC₅₀ = 12 µM vs. 28 µM for methoxy analogs) .
  • Methoxy Groups: Improve solubility via hydrogen bonding but reduce membrane permeability (LogP increase by ~0.5 units) .
    Table 2: Substituent Effects on Bioactivity
SubstituentAntimicrobial Activity (Zone of Inhibition, mm)COX-2 IC₅₀ (µM)
4,5-Dimethoxy14 (S. aureus)12
2-Nitro18 (S. aureus)8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.